

Spectroscopic Profile of 2-Quinolinecarboxaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-quinolinecarboxaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational reference for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-quinolinecarboxaldehyde**. The data presented below were obtained in deuterated chloroform (CDCl_3) and dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) as the internal standard.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-quinolinecarboxaldehyde** provides detailed information about the chemical environment of its protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ^1H NMR Spectroscopic Data of **2-Quinolinecarboxaldehyde**

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~10.5	s	1H, -CHO
~8.9	d	1H, Aromatic-H
~8.1-8.3	d	1H, Aromatic-H
~7.5-7.8	m	3H, Aromatic-H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: ^{13}C NMR Spectroscopic Data of **2-Quinolinecarboxaldehyde**

Chemical Shift (δ) (ppm)	Assignment
~193	-CHO
~160	C=N
~145-155	Aromatic C (quaternary)
~120-140	Aromatic C-H

Infrared (IR) Spectroscopy

The IR spectrum of **2-quinolinecarboxaldehyde** highlights its key functional groups. The data below corresponds to analysis as a KBr pellet.

Table 3: Significant IR Absorption Peaks for **2-Quinolinecarboxaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	C=O stretch (aldehyde) [1]
~1600, ~1500	Medium-Strong	Aromatic C=C stretch [1]
~830	Strong	C-H out-of-plane bend [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-quinolinecarboxaldehyde**. The data presented here was obtained using electron ionization (EI). The molecular formula of **2-quinolinecarboxaldehyde** is C₁₀H₇NO, with a molecular weight of approximately 157.17 g/mol .[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data for **2-Quinolinecarboxaldehyde**

m/z	Relative Intensity	Proposed Fragment
157	High	[M] ⁺ (Molecular Ion)
156	High	[M-H] ⁺
128	Medium	[M-CHO] ⁺
101	Medium	[M-CHO-HCN] ⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic characterization of **2-quinolinecarboxaldehyde**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of **2-quinolinecarboxaldehyde** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube.[2] For ^{13}C NMR, a higher concentration (50-100 mg) may be required.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved; if necessary, gently vortex or sonicate the tube. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe is tuned and matched for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition: For ^1H NMR, a standard single-pulse experiment is typically performed. For ^{13}C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used.[4] The number of scans is adjusted to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[4]
- Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.[4]

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Thoroughly grind 1-2 mg of **2-quinolinecarboxaldehyde** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[5] The mixture should be a fine, homogenous powder.
- Pellet Formation: Place the powdered mixture into a pellet die. The die is then placed in a hydraulic press and compressed under high pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent pellet.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer. The IR spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum. The characteristic absorption bands are then

identified and assigned to their corresponding functional groups.

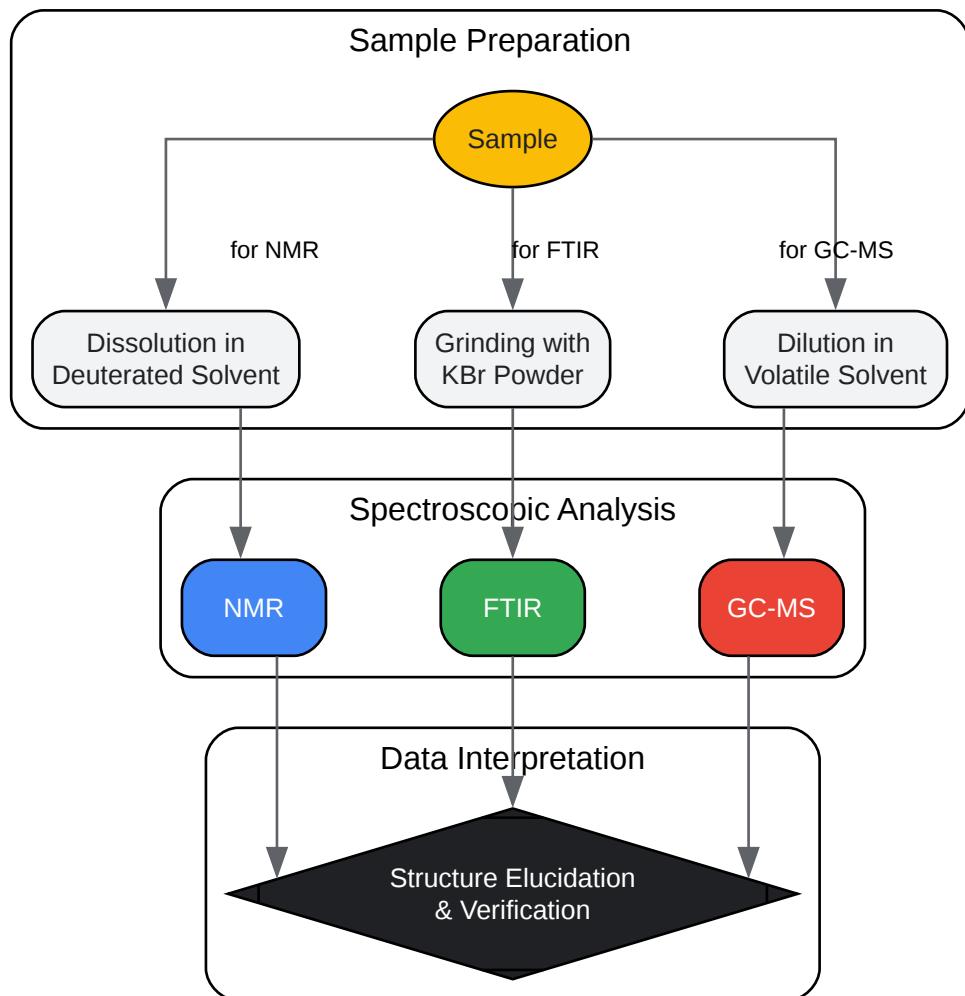
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-quinolinecarboxaldehyde** (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane. [6] Ensure the sample is free of any particulate matter by centrifugation or filtration.[7] Transfer the solution to a 1.5 mL GC autosampler vial.[6]
- Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The injector temperature is set to ensure complete vaporization of the sample without decomposition. A temperature program for the GC oven is established to separate the analyte from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode.
- Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
- Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the compound. The mass spectrum corresponding to the GC peak of **2-quinolinecarboxaldehyde** is then analyzed to determine the molecular ion and identify the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-quinolinecarboxaldehyde**.

Spectroscopic Analysis Workflow for 2-Quinolinecarboxaldehyde

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Caption: General workflow for the spectroscopic analysis of **2-quinolinecarboxaldehyde**.

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